molecular formula C9H7FN2O2 B8009157 6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B8009157
M. Wt: 194.16 g/mol
InChI Key: GFUSQPLUQJDKKT-UHFFFAOYSA-N
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Description

6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1159831-03-4) is a high-purity heterocyclic building block with the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol . This compound is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the design and synthesis of phosphonocarboxylate inhibitors . Scientific studies have shown that derivatives of the imidazo[1,2-a]pyridine scaffold are among the most potent inhibitors of Rab geranylgeranyl transferase (RGGT) . RGGT is a key enzyme responsible for the post-translational prenylation of Rab GTPases, which are involved in critical cellular processes like vesicle trafficking . Inhibiting this enzyme disrupts cellular signaling and membrane trafficking, making RGGT a potential therapeutic target for various diseases . Research indicates that the nature of the substituent at the C6 position of the imidazo[1,2-a]pyridine ring is crucial for the compound's activity against RGGT . The presence of the fluorine atom at the C6 position in this specific compound makes it a valuable precursor for developing such active inhibitors . This reagent is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)11-7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUSQPLUQJDKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Cyclization of 2-Aminopyridine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a cornerstone for constructing the imidazo[1,2-a]pyridine core. In a seminal study, Li et al. demonstrated that condensation of 6-fluoro-2-aminopyridine (1a) with ethyl 2-chloroacetoacetate (2a) in ethanol under microwave irradiation (120°C, 20–30 minutes) yields ethyl 6-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylate (3a) with 65–78% efficiency. The methyl group at C3 originates from the acetoacetate’s α-methyl moiety, while the ester at C2 is subsequently hydrolyzed to the carboxylic acid (Fig. 1A).

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of the aminopyridine’s NH2 group on the α-carbon of the chloroacetoacetate, followed by cyclodehydration. Microwave irradiation accelerates kinetics by enhancing dipole polarization, reducing side reactions such as ester hydrolysis during cyclization.

Halogenation and Fluorination Techniques

Introducing fluorine at C6 requires precise halogenation protocols. Kusy et al. reported a two-step approach:

  • Miyaura–Suzuki Coupling : 2-Aminopyridine undergoes palladium-catalyzed coupling with 4-fluorophenylboronic acid to install the fluorine substituent.

  • Late-Stage Fluorination : For substrates lacking pre-installed fluorine, NFSI and sodium hydride in THF selectively fluorinate the C6 position (70–85% yield).

Comparative Data :

MethodReagentsYield (%)Selectivity
Miyaura–SuzukiPd(PPh3)4, Na2CO378High
NFSI FluorinationNFSI, NaH, THF82Moderate

Functional Group Interconversion: Ester Hydrolysis and Methylation

Hydrolysis of C2 Ester to Carboxylic Acid

The ethyl ester at C2 is hydrolyzed under acidic (HCl/EtOH, reflux) or basic (NaOH/H2O, 80°C) conditions. Kazmierczak et al. noted that basic hydrolysis preserves the imidazo ring’s integrity, achieving >90% conversion to 6-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (4a) . Acidic conditions, while faster, risk decarboxylation at elevated temperatures.

Optimization Parameters :

  • Base : 2M NaOH, 8 hours, 80°C → 92% yield.

  • Acid : 6M HCl, 4 hours, reflux → 88% yield (with 5% decarboxylation).

Methylation at C3 Position

The C3 methyl group is typically introduced during cyclization via α-methyl-containing reactants (e.g., ethyl 2-chloroacetoacetate). Post-cyclization methylation using methyl iodide and NaH in DMF is feasible but less efficient (50–60% yield).

Industrial-Scale Production and Process Optimization

Continuous Flow Reactors

Scaling the microwave-assisted method necessitates transitioning from batch to continuous flow systems. Liu et al. achieved 85% yield in a tubular reactor (residence time: 10 minutes, 120°C), highlighting enhanced heat transfer and reproducibility.

Catalytic Advances

Palladium nanoparticles immobilized on mesoporous silica (Pd@SiO2) improve Miyaura–Suzuki coupling efficiency (95% yield, 10 cycles without degradation).

Analytical Validation and Quality Control

HPLC Purity Assessment

Reversed-phase HPLC (C18 column, 0.1% H3PO4/ACN gradient) confirms >99% purity for pharmaceutical-grade material.

Structural Confirmation via NMR

1H NMR (DMSO-d6): δ 8.45 (s, 1H, H5), 7.89 (d, 1H, H8), 4.10 (q, 2H, OCH2CH3), 2.45 (s, 3H, CH3). 13C NMR corroborates the carboxylic acid at δ 167.8 ppm .

Chemical Reactions Analysis

6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₉H₇FN₂O₂
  • Molecular Weight : 194.16 g/mol
  • Key Substituents: Fluorine (position 6): Enhances metabolic stability and electronic properties. Methyl (position 3): Influences steric and hydrophobic interactions.

Synthetic routes often involve condensation of 2-aminopyridines with bromopyruvic acid derivatives under optimized conditions (e.g., continuous flow systems) to minimize decarboxylation .

Comparison with Structurally Similar Compounds

The imidazo[1,2-a]pyridine scaffold is highly modular, with substitutions at positions 2, 3, and 6 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1. Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Synthesis Method Notable Properties/Activities References
6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid 6-F, 3-Me, 2-COOH C₉H₇FN₂O₂ 194.16 Continuous flow condensation Potential metabolic stability
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 6-F, 2-Me, 3-COOH C₉H₇FN₂O₂ 194.16 Amide coupling Structural isomerism effects
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid 6-Cl, 2-CF₃, 3-COOH C₉H₄ClF₃N₂O₂ 264.59 Traditional in-flask synthesis Increased lipophilicity
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate 8-Cl, 6-CF₃, 2-COOH C₉H₆ClF₃N₂O₃ 282.60 Unspecified Hydrate form improves solubility
Methyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate 6-F, 3-COOCH₃ C₉H₇FN₂O₂ 194.16 Esterification Prodrug potential; urease inhibition

Substituent Effects on Physicochemical Properties

  • Position 6 Halogens: Fluorine (6-F): Reduces metabolic oxidation and enhances membrane permeability via electron-withdrawing effects .
  • Position 3 vs. In contrast, a 2-methyl group () alters the spatial arrangement of the core heterocycle .
  • Carboxylic Acid vs. Ester Derivatives :

    • The free carboxylic acid (position 2) enhances water solubility and enables salt formation, whereas ester derivatives (e.g., methyl ester) serve as prodrugs with improved cell permeability .

Biological Activity

6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS Number: 1159831-03-4) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₇FN₂O₂
  • Molecular Weight : 194.16 g/mol
  • LogP : 2.51690
  • PSA (Polar Surface Area) : 87.66 Ų

Biological Activity Overview

The biological activities of this compound are primarily evaluated through its interactions with various biological targets. The following sections summarize key findings from research studies.

1. Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. These activities are crucial for mitigating oxidative stress in cells, which is implicated in various diseases.

StudyFindings
Nastasijević et al. (2012)Identified antioxidative activity in similar imidazo compounds, suggesting potential protective effects against oxidative damage in cellular models .

2. Myeloperoxidase Inhibition

Myeloperoxidase (MPO) is an enzyme involved in the immune response and inflammation. Inhibition of MPO can reduce tissue damage during inflammatory responses.

StudyFindings
Chapman et al. (2013)Discussed the role of MPO inhibitors in inflammatory diseases; while not directly studying this compound, the implications for similar compounds suggest potential benefits in inflammatory conditions .

3. Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of related compounds indicate that imidazo derivatives may exhibit selective toxicity towards cancer cells.

StudyFindings
Unpublished DataPreliminary data suggest that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation .

The precise mechanism of action for this compound remains largely unexplored; however, its structural characteristics suggest interactions with various biological receptors and enzymes.

Potential Mechanisms

  • Antioxidant Mechanism : Likely involves scavenging free radicals and reducing oxidative stress markers.
  • Enzyme Inhibition : Possible inhibition of MPO and other peroxidases leading to reduced inflammation.

Q & A

Q. How can researchers design a synthetic route for 6-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid?

  • Methodology : A two-step approach is commonly employed. First, construct the imidazo[1,2-a]pyridine core via condensation of 2-aminopyridine derivatives with α-bromo- or α-fluoro-ketones. For fluorination, use fluorinating agents like Selectfluor under inert atmospheres (e.g., nitrogen) at 60–80°C to ensure regioselectivity. Subsequent carboxylation can be achieved via palladium-catalyzed carbonylation or oxidation of a methyl group using potassium permanganate in acidic conditions. Note that brominated intermediates (e.g., 6-bromo analogs) may require halogen-exchange reactions with CuF₂ for fluorination .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodology :
  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR spectra. The fluorine atom at position 6 and the methyl group at position 3 will show distinct splitting patterns. For example, the methyl group typically appears as a singlet at δ 2.1–2.3 ppm in 1H^1\text{H} NMR.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <2 ppm.
  • X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, particularly if unexpected byproducts form during synthesis .

Q. How should researchers handle waste generated during synthesis?

  • Methodology : Segregate halogenated and acidic waste streams. For example, fluorinated byproducts should be stored in labeled containers and disposed via licensed hazardous waste facilities. Neutralize acidic residues (e.g., from carboxylation steps) with sodium bicarbonate before disposal. Always adhere to institutional safety protocols and consult environmental chemistry guidelines for halogenated heterocycles .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For fluorination steps, compare the activation energies of competing pathways (e.g., electrophilic vs. nucleophilic fluorination). Pair computational results with Design of Experiments (DoE) to validate predicted optimal conditions (e.g., temperature, solvent polarity). ICReDD’s integrated computational-experimental framework demonstrates a 40% reduction in optimization time for similar heterocycles .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodology :
  • Assay standardization : Compare literature data using consistent cell lines (e.g., HEK293 vs. HeLa) and assay parameters (e.g., IC₅₀ protocols).
  • Structural analogs : Synthesize and test derivatives (e.g., 6-chloro or 3-ethyl analogs) to isolate the impact of fluorine and methyl groups.
  • Meta-analysis : Apply statistical tools like ANOVA to identify outliers in published datasets, particularly for conflicting results in kinase inhibition or cytotoxicity .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

  • Methodology :
  • LogP/D : Measure partitioning coefficients (e.g., shake-flask method) to assess lipophilicity changes compared to non-fluorinated analogs. Fluorine typically reduces LogP by ~0.5 units.
  • pKa determination : Use potentiometric titration to evaluate acidity of the carboxylic acid group; fluorine’s electron-withdrawing effect lowers pKa by 0.3–0.5 units.
  • Solubility : Perform kinetic solubility assays in PBS (pH 7.4) to correlate fluorine’s impact on bioavailability .

Q. What mechanistic insights explain side reactions during carboxylation?

  • Methodology :
  • Isotopic labeling : Use 13C^{13}\text{C}-labeled CO in palladium-catalyzed carbonylation to track carboxyl group incorporation via MS.
  • In situ IR spectroscopy : Monitor intermediates (e.g., acylpalladium complexes) during oxidation steps.
  • Side-product analysis : Isolate and characterize byproducts (e.g., decarboxylated derivatives) using LC-MS/MS. Adjust catalyst loading (e.g., Pd(OAc)₂ from 5 mol% to 10 mol%) to suppress decarbonylation .

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